3,6-difluoro-N-methylpyridin-2-amine
Description
3,6-Difluoro-N-methylpyridin-2-amine is a fluorinated pyridine derivative featuring fluorine atoms at positions 3 and 6 of the pyridine ring and an N-methylamine group at position 2. Such modifications are common in medicinal chemistry to optimize pharmacokinetic properties .
Properties
Molecular Formula |
C6H6F2N2 |
|---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
3,6-difluoro-N-methylpyridin-2-amine |
InChI |
InChI=1S/C6H6F2N2/c1-9-6-4(7)2-3-5(8)10-6/h2-3H,1H3,(H,9,10) |
InChI Key |
RXVAXJRYPOLLFM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=N1)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 3,6-difluoro-N-methylpyridin-2-amine, often involves selective fluorination reactions. One common method is the reaction of 2,3,5-trichloropyridine with potassium fluoride (KF) in dimethylformamide (DMF) at 150°C for 6 hours, yielding 5-chloro-2,3-difluoropyridine . Further modifications can introduce the N-methyl group and additional fluorine atoms.
Industrial Production Methods
Industrial production of fluorinated pyridines typically employs large-scale fluorination techniques using efficient fluorinating reagents and catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
3,6-difluoro-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like potassium fluoride (KF) and tetrabutylammonium fluoride (TBAF) in solvents like DMF.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
3,6-difluoro-N-methylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities due to the presence of fluorine atoms, which can enhance the compound’s stability and bioavailability.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-difluoro-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards its targets. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-(3-Aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine ()
- Structure: Trifluoromethyl (CF₃) at position 4, dimethylamine at position 2, and aminophenyl at position 5.
- Dimethylamine vs. N-methylamine: The bulkier dimethyl group may reduce steric accessibility for enzyme binding compared to the simpler N-methyl group in the target compound.
- Biological Relevance : Such compounds are often explored as kinase inhibitors due to their electron-deficient aromatic systems .
[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine ()
- Structure : CF₃ at position 5 and dimethylamine at position 2.
- Key Differences :
- Fluorine at positions 3 and 6 (target) vs. CF₃ at position 5: The target compound’s dual fluorine substitution may create a more polarized aromatic system, affecting π-π stacking interactions in biological targets .
- Positional differences in substituents could lead to divergent binding modes in protein targets.
Halogen Substitution Comparisons
3-Chloro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine ()
- Structure : Chlorine at position 3 and trifluoromethylbenzyl group at position 2.
- Key Differences :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
